4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol
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Overview
Description
4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol is a complex organic compound characterized by the presence of multiple hydroxy and diazenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol typically involves the diazotization of aniline derivatives followed by coupling with phenolic compounds. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazenyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The diazenyl groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and their derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol involves its interaction with various molecular targets. The hydroxy and diazenyl groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone
- 2-Amino-3-(4-hydroxyphenyl)propanal
- 2,2-Bis(4-hydroxyphenyl)propane
Uniqueness
4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol is unique due to its specific arrangement of hydroxy and diazenyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
659740-52-0 |
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Molecular Formula |
C27H24N4O4 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
4-[2-[4-hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol |
InChI |
InChI=1S/C27H24N4O4/c1-27(2,17-11-13-25(34)21(15-17)30-28-19-7-3-5-9-23(19)32)18-12-14-26(35)22(16-18)31-29-20-8-4-6-10-24(20)33/h3-16,32-35H,1-2H3 |
InChI Key |
DCONVLYHPVWATA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2O)C3=CC(=C(C=C3)O)N=NC4=CC=CC=C4O |
Origin of Product |
United States |
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